molecular formula C20H23N7O5 B2763325 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1021026-16-3

2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2763325
CAS RN: 1021026-16-3
M. Wt: 441.448
InChI Key: BYQVJOWUJDRLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H23N7O5 and its molecular weight is 441.448. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Pharmacokinetics Studies on compounds with complex structures often focus on their metabolic pathways and pharmacokinetics. For instance, investigations into how these compounds are metabolized in the body, their absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into their potential therapeutic uses and safety profiles. For example, the metabolism, excretion, and pharmacokinetics of specific inhibitors and compounds in humans have been thoroughly investigated to understand their interaction with the body at a molecular level (Shilling et al., 2010).

Therapeutic Potential Compounds with unique chemical structures may exhibit potential therapeutic effects in treating various diseases. Research often focuses on their efficacy, mechanism of action, and safety in preclinical and clinical settings. For instance, the effects of specific compounds on enzyme inhibition, receptor modulation, or signaling pathways can elucidate their potential therapeutic applications.

Safety and Toxicity Studies Safety and toxicity studies are crucial for understanding the adverse effects and safety profile of chemical compounds. Investigations into the nephrotoxicity of certain compounds and their combinations with other drugs can provide valuable information on their safe use in clinical practice (Mondorf Aw, 1979).

properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O5/c1-12-10-15(23-32-12)22-16(29)11-27-19(30)17-14(4-5-21-18(17)24(3)20(27)31)26-8-6-25(7-9-26)13(2)28/h4-5,10H,6-9,11H2,1-3H3,(H,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQVJOWUJDRLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.